4,5-Dianilinophthalimide

Catalog No.
S523329
CAS No.
145915-58-8
M.F
C20H15N3O2
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dianilinophthalimide

CAS Number

145915-58-8

Product Name

4,5-Dianilinophthalimide

IUPAC Name

5,6-dianilinoisoindole-1,3-dione

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C20H15N3O2/c24-19-15-11-17(21-13-7-3-1-4-8-13)18(12-16(15)20(25)23-19)22-14-9-5-2-6-10-14/h1-12,21-22H,(H,23,24,25)

InChI Key

AAALVYBICLMAMA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

4,5-dianilinophthalimide, CGP 52411, CGP 53353, CGP 54211, CGP-52411, CGP53353, DAPH1

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=CC=C4

Description

The exact mass of the compound 4,5-Dianilinophthalimide is 329.1164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. It belongs to the ontological category of phthalimides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of EGFR and its Significance

  • EGFR and Cancer: The EGFR family plays a crucial role in cell growth and proliferation. Deregulated signaling through these receptors is associated with various hyperproliferative diseases, including cancer [].
  • 4,5-Dianilinophthalimide's Selectivity: Studies have shown that 4,5-Dianilinophthalimide acts as a protein tyrosine kinase inhibitor, particularly targeting EGFR with high selectivity [, , ]. This selectivity is significant as it potentially reduces the impact on healthy cells compared to broad-spectrum kinase inhibitors.

In vitro and In vivo Studies

  • Cellular Studies: Research has demonstrated that 4,5-Dianilinophthalimide inhibits ligand-induced EGFR and HER2 (also known as ErbB2) autophosphorylation in cells. Additionally, it suppresses c-fos mRNA induction, a marker of cell proliferation [].
  • Antitumor Activity: Studies using xenograft models have shown promising results. 4,5-Dianilinophthalimide demonstrated antitumor activity against tumors overexpressing EGFR (A431) and HER2 (SK-OV-3) []. This suggests potential for targeting cancers driven by these specific EGFR family members.

4,5-Dianilinophthalimide is a chemical compound recognized for its role as a selective inhibitor of protein-tyrosine kinases, particularly targeting the epidermal growth factor receptor signal transduction pathway. This compound has demonstrated significant antitumor activity in various in vivo models, making it a subject of interest in cancer research and therapeutic development. Its molecular formula is C20H15N3O2C_{20}H_{15}N_{3}O_{2}, and it features two aniline groups attached to a phthalimide core, which contributes to its biological activity and chemical properties .

  • Anti-tumor activity: DAPH acts as a protein-tyrosine kinase inhibitor, particularly targeting the Epidermal Growth Factor Receptor (EGFR) pathway []. This pathway is often dysregulated in cancers, and DAPH's ability to inhibit it might contribute to its anti-tumor effects.
  • Alzheimer's disease: The mechanism by which DAPH might reverse neurotoxic fibril formation is not fully elucidated. However, some studies suggest it might involve interaction with specific proteins or pathways involved in fibril formation [].

  • Oxidation: Can be oxidized to form quinone derivatives.
  • Reduction: Can be reduced to yield corresponding amine derivatives.
  • Substitution: The aniline groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and hydrogen peroxide are typical oxidizing agents.
  • Reduction: Sodium borohydride and lithium aluminum hydride serve as reducing agents.
  • Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions .

Major Products Formed

  • Oxidation: Quinone derivatives.
  • Reduction: Amine derivatives.
  • Substitution: Various substituted aniline derivatives.

4,5-Dianilinophthalimide exhibits notable biological activity as a protein-tyrosine kinase inhibitor. It selectively inhibits the autophosphorylation of the epidermal growth factor receptor and related kinases, which are often overexpressed in certain tumors. Studies have shown that it effectively suppresses tumor growth in xenograft models, particularly those overexpressing the epidermal growth factor receptor . Importantly, it has been noted for its favorable therapeutic window, indicating minimal toxicity during treatment .

Synthetic Routes

The synthesis of 4,5-Dianilinophthalimide typically involves palladium-catalyzed amination of phthalimide derivatives. The key step is the coupling of phthalimide with substituted anilines. This method allows for the introduction of various substituents on the aniline moieties, which can modulate the compound's biological activity .

Industrial Production Methods

In industrial settings, the production methods mirror laboratory synthesis but are scaled for larger quantities. Continuous flow reactors and optimized reaction conditions are often employed to enhance efficiency and yield. Purification processes generally involve recrystallization or chromatography to ensure high purity of the final product.

4,5-Dianilinophthalimide has diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its role in inhibiting protein-tyrosine kinases involved in cell signaling.
  • Medicine: Potential use as an antitumor agent targeting specific pathways.
  • Industry: Utilized in developing pharmaceuticals and other chemical products .

Research indicates that 4,5-Dianilinophthalimide interacts selectively with protein-tyrosine kinases associated with hyperproliferative diseases. Studies have demonstrated its ability to inhibit ligand-induced signaling through the epidermal growth factor receptor family without affecting other pathways significantly. This selectivity underlines its potential therapeutic applications in treating cancers characterized by overactive growth factor signaling .

Several compounds share structural or functional similarities with 4,5-Dianilinophthalimide, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
4-AnilinoquinazolineContains a quinazoline coreInhibits various kinases
StaurosporineIndole-based structureBroad-spectrum protein kinase inhibitor
5-AnilinophthalimideSingle aniline substitutionProtein kinase inhibition
4,5-Bis-(4'-hydroxyanilino)-phthalimideHydroxyaniline substitutionsEnhanced antitumor activity

These compounds highlight the unique position of 4,5-Dianilinophthalimide within a class of protein kinase inhibitors due to its specific selectivity towards the epidermal growth factor receptor pathway and its structural characteristics that facilitate this selectivity .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

329.116426730 g/mol

Monoisotopic Mass

329.116426730 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z13D008FZ2

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Other CAS

145915-58-8

Wikipedia

4,5-dianilinophthalimide

Dates

Modify: 2023-08-15

Activation of the Pro-Oxidant PKCβII-p66Shc Signaling Pathway Contributes to Pericyte Dysfunction in Skeletal Muscles of Patients With Diabetes With Critical Limb Ischemia

Rosa Vono, Claudia Fuoco, Stefano Testa, Stefano Pirrò, Davide Maselli, David Ferland McCollough, Elena Sangalli, Gianfranco Pintus, Roberta Giordo, Giovanna Finzi, Fausto Sessa, Rosanna Cardani, Ambra Gotti, Sergio Losa, Gianni Cesareni, Roberto Rizzi, Claudia Bearzi, Stefano Cannata, Gaia Spinetti, Cesare Gargioli, Paolo Madeddu
PMID: 27600065   DOI: 10.2337/db16-0248

Abstract

Critical limb ischemia (CLI), foot ulcers, former amputation, and impaired regeneration are independent risk factors for limb amputation in subjects with diabetes. The present work investigates whether and by which mechanism diabetes negatively impacts on functional properties of muscular pericytes (MPs), which are resident stem cells committed to reparative angiomyogenesis. We obtained muscle biopsy samples from patients with diabetes who were undergoing major limb amputation and control subjects. Diabetic muscles collected at the rim of normal tissue surrounding the plane of dissection showed myofiber degeneration, fat deposition, and reduction of MP vascular coverage. Diabetic MPs (D-MPs) display ultrastructural alterations, a differentiation bias toward adipogenesis at the detriment of myogenesis and an inhibitory activity on angiogenesis. Furthermore, they have an imbalanced redox state, with downregulation of the antioxidant enzymes superoxide dismutase 1 and catalase, and activation of the pro-oxidant protein kinase C isoform β-II (PKCβII)-dependent p66
signaling pathway. A reactive oxygen species scavenger or, even more effectively, clinically approved PKCβII inhibitors restore D-MP angiomyogenic activity. Inhibition of the PKCβII-dependent p66
signaling pathway could represent a novel therapeutic approach for the promotion of muscle repair in individuals with diabetes.


Inhibition of PKCβ2 overexpression ameliorates myocardial ischaemia/reperfusion injury in diabetic rats via restoring caveolin-3/Akt signaling

Yanan Liu, Jiqin Jin, Shigang Qiao, Shaoqing Lei, Songyan Liao, Zhi-Dong Ge, Haobo Li, Gordon Tin-Chun Wong, Michael G Irwin, Zhengyuan Xia
PMID: 25849791   DOI: 10.1042/CS20140789

Abstract

Activation of PKCβ (protein kinase Cβ) plays a critical role in myocardial I/R (ischaemia/reperfusion) injury in non-diabetic rodents. In the myocardium of diabetes, PKCβ2 overexpression is associated with increased vulnerability to post-ischaemic I/R injury with concomitantly impaired cardiomyocyte Cav (caveolin)-3 and Akt signalling compared with non-diabetic rats. We hypothesized that myocardial PKCβ overexpression in diabetes exacerbates myocardial I/R injury through impairing Cav-3/Akt signalling. Streptozotocin-induced diabetic rats were treated with the selective PKCβ inhibitor ruboxistaurin (RBX, 1 mg/kg per day) for 4 weeks, starting from 1 week after diabetes induction, before inducing myocardial I/R achieved by occluding the left descending coronary artery followed by reperfusion. Cardiac function was measured using a pressure-volume conductance system. In an in vitro study, cardiac H9C2 cells were exposed to high glucose (30 mmol/l) and subjected to hypoxia followed by reoxygenation (H/R) in the presence or absence of the selective PKCβ2 inhibitor CGP53353 (1 μmol/l), siRNAs of PKCβ2 or Cav-3 or Akt. Cell apoptosis and mitochondrial membrane potential were assessed by TUNEL (terminal deoxynucleotidyltransferase-mediated dUTP nick-end labelling) and JC-1 staining respectively. RBX significantly decreased post-ischaemic myocardial infarct size (35±5% compared with 49±3% in control, P<0.05) and attenuated cardiac dysfunction, and prevented the reduction in cardiac Cav-3 and enhanced phosphorylated/activated Akt (p-Akt) in diabetic rats (P<0.05). H/R increased cardiomyocyte injury under high glucose conditions as was evident by increased TUNEL-positive and increased JC-1 monomeric cells (P<0.05 compared with control), accompanied with increased PKCβ2 phosphorylation/activation and decreased Cav-3 expression. Either CGP53353 or PKCβ2 siRNA significantly attenuated all of these changes and enhanced p-Akt. Cav-3 gene knockdown significantly reduced p-Akt and increased post-hypoxic cellular and mitochondrial injury despite a concomitant reduction in PKCβ2 phosphorylation. PKCβ2 inhibition with RBX protects diabetic hearts from myocardial I/R injury through Cav-3-dependent activation of Akt.


4,5-dianilinophtalimide protects neuroendocrine cells against serum deprivation-induced stress and apoptosis

Volkan Ergin, Mutlu Erdogan, Cimen Karasu, Adnan Menevse
PMID: 23922036   DOI:

Abstract

The aim of this study was to reveal the effects of 4,5-dianilinophthalimide (DAPH), which inhibits amyloid β fibrillization, against serum deprivation (SD)-induced apoptosis and the possible mechanisms in differentiated PC12 neuron cells.
Firstly, we evaluated whether DAPH protects cell viability exposed to SD by MTT assay. Next, we examined the changes of phospho-p38 MAPK (Thr180/Tyr182), phospho-HSP27 (Ser82), phospho-c-JUN (Ser73) and cleaved-CASP3 (Asp175) profiles by immunoblotting, in PC12 cells exposed to SD. Intracellular reactive oxygen species (ROS) level was also measured.
SD induced apoptosis accompanied by up-regulation of phospho-p38 MAPK (Thr180/Tyr182), phospho-HSP27 (Ser82), phospho-c-JUN (Ser73), cleaved-CASP3 (Asp175) and intracellular ROS content. Co-treatment with non-toxic doses of DAPH prevented apoptosis by the attenuation of activated proteins and reduction of ROS level. These results suggest that serum deprivation-induced apoptosis inhibited by DAPH administration.
We have provided for the first evidence that DAPH has a neuroprotective effect on SD-caused stress, probably via contributing the re-establishment of redox homeostasis.


Selective Inhibition of PKC

Yafeng Wang, Lu Zhou, Wating Su, Fengnan Huang, Yuan Zhang, Zhong-Yuan Xia, Zhengyuan Xia, Shaoqing Lei
PMID: 32337288   DOI: 10.1155/2020/2408240

Abstract

Diabetic hearts are more susceptible to myocardial ischemia/reperfusion (I/R) injury and less sensitive to ischemic postconditioning (IPostC), but the underlying mechanisms remain unclear. PKC
2 is preferentially overactivated in diabetic myocardium, in which autophagy status is abnormal. This study determined whether hyperglycemia-induced PKC
2 activation resulted in autophagy abnormality and compromised IPostC cardioprotection in diabetes. We found that diabetic rats showed higher cardiac PKC
2 activation and lower autophagy than control at baseline. However, myocardial I/R further increased PKC
2 activation and promoted autophagy status in diabetic rats. IPostC significantly attenuated postischemic infarct size and CK-MB, accompanied with decreased PKC
2 activation and autophagy in control but not in diabetic rats. Pretreatment with CGP53353, a selective inhibitor of PKC
2, attenuated myocardial I/R-induced infarction and autophagy and restored IPostC-mediated cardioprotection in diabetes. Similarly, CGP53353 could restore hypoxic postconditioning (HPostC) protection against hypoxia reoxygenation- (HR-) induced injury evidenced by decreased LDH release and JC-1 monomeric cells and increased cell viability. These beneficial effects of CGP53353 were reversed by autophagy inducer rapamycin, but could be mimicked by autophagy inhibitor 3-MA. It is concluded that selective inhibition of PKC
2 could attenuate myocardial I/R injury and restore IPostC-mediated cardioprotection possibly through modulating autophagy in diabetes.


Inhibition of protein kinase C β(2) prevents tumor necrosis factor-α-induced apoptosis and oxidative stress in endothelial cells: the role of NADPH oxidase subunits

Bingqing Deng, Shuanglun Xie, Jingfeng Wang, Zhengyuan Xia, Ruqiong Nie
PMID: 22261918   DOI: 10.1159/000332337

Abstract

We investigate the cell signal transduction pathway protein kinase C (PKC) and the role of NADPH subunits in the process of TNF-α-induced endothelial apoptosis. Human umbilical vein endothelial cells (HUVEC) were treated with one of these: 1 mM PKC β(2) inhibitor CGP53353, 10 mM PKC δ inhibitor rottlerin, combination CGP53353 with rottlerin, 3 ×10(-4)M NADPH oxidase inhibitor apocynin, 5 × 10(-6)M NADPH oxidase peptide inhibitor gp91ds-tat. The apoptosis process was assessed by Hoechst 33342 stain, flow cytometry and Western blot analysis, while intracellular reactive oxygen species (ROS) production was detected by 2,7'-dichlorodihydrofluorescein diacetate (DCFH-DA). The NADPH oxidase subunit gene and protein expression were assessed by quantitative real-time PCR and Western blot analysis, respectively. TNF-α significantly induced HUVEC apoptosis and ROS production, accompanying with dramatic upregulation of NADPH oxidase subunits: NOX2/gp91(phox), NOX4, p47(phox) and p67(phox), whereas these enhancements were abolished by the treatment with PKC inhibitors. High TNF-α level exposure induces HUVEC apoptosis, as well as a ROS generation increase via the PKC β(2)-dependent activation of NADPH oxidase. Although the PKC δ pathway may enhance TNF-α-induced HUVEC apoptosis, it does not involve the ROS pathway. Upregulation of expression of NADPH subunits is important in this process, which leads to a new target in antioxidative therapy for vascular disease prevention.


Potent inhibitors of amyloid β fibrillization, 4,5-dianilinophthalimide and staurosporine aglycone, enhance degradation of preformed aggregates of mutant Notch3

Keikichi Takahashi, Kayo Adachi, Shohko Kunimoto, Hideaki Wakita, Kazuya Takeda, Atsushi Watanabe
PMID: 20888320   DOI: 10.1016/j.bbrc.2010.09.105

Abstract

Cerebral autosomal dominant arteriopathy with subcortical infarcts and leukoencephalopathy (CADASIL) is caused by mutations in human NOTCH3. We have recently reported that mutant Notch3 shows a greater propensity to form aggregates, and these aggregates resist degradation, leading to accumulation in the endoplasmic reticulum (ER). In this study, we searched for low-molecular compounds that decrease the amount of mutant Notch3 aggregates. Using a cell-based system, we found that degradation of preformed mutant aggregates was enhanced by treatment with either 4,5-dianilinophthalimide (DAPH) or staurosporine aglycone (SA), both of which inhibit amyloid β (Aβ) fibrillization. Regarding other low-molecular compounds interacting with Aβ fibrils, thioflavin T (ThT) also enhanced the clearance of mutant Notch3. These findings suggest that DAPH, SA, and ThT are potent reagents to dissociate the preformed aggregates of mutant Notch3 by disruption of intermolecular contacts of misfolded proteins. Our study may provide the basis for the development of a pharmacological therapy for CADASIL.


PKCβII acts downstream of chemoattractant receptors and mTORC2 to regulate cAMP production and myosin II activity in neutrophils

Lunhua Liu, Derek Gritz, Carole A Parent
PMID: 24600048   DOI: 10.1091/mbc.E14-01-0037

Abstract

Chemotaxis is a process by which cells polarize and move up a chemical gradient through the spatiotemporal regulation of actin assembly and actomyosin contractility, which ultimately control front protrusions and back retractions. We previously demonstrated that in neutrophils, mammalian target of rapamycin complex 2 (mTORC2) is required for chemoattractant-mediated activation of adenylyl cyclase 9 (AC9), which converts ATP into cAMP and regulates back contraction through MyoII phosphorylation. Here we study the mechanism by which mTORC2 regulates neutrophil chemotaxis and AC9 activity. We show that inhibition of protein kinase CβII (PKCβII) by CPG53353 or short hairpin RNA knockdown severely inhibits chemoattractant-induced cAMP synthesis and chemotaxis in neutrophils. Remarkably, PKCβII-inhibited cells exhibit specific and severe tail retraction defects. In response to chemoattractant stimulation, phosphorylated PKCβII, but not PKCα, is transiently translocated to the plasma membrane, where it phosphorylates and activates AC9. mTORC2-mediated PKCβII phosphorylation on its turn motif, but not its hydrophobic motif, is required for membrane translocation of PKCβII. Inhibition of mTORC2 activity by Rictor knockdown not only dramatically decreases PKCβII activity, but it also strongly inhibits membrane translocation of PKCβII. Together our findings show that PKCβII is specifically required for mTORC2-dependent AC9 activation and back retraction during neutrophil chemotaxis.


Inhibition of protein kinase Cβ reverses increased blood-brain barrier permeability during hyperglycemic stroke and prevents edema formation in vivo

Marilyn J Cipolla, Quillan Huang, Julie G Sweet
PMID: 21852606   DOI: 10.1161/STROKEAHA.111.623991

Abstract

We investigated the effect of circulating factors and protein kinase Cβ on blood-brain barrier permeability and edema during hyperglycemic stroke.
Male Wistar rats that were hyperglycemic by streptozotocin (50 mg/kg) for 5 to 6 days underwent middle cerebral artery occlusion (MCAO) for 2 hours with 2 hours of reperfusion. Blood-brain barrier permeability was measured in middle cerebral arteries that were ischemic (MCAO) or nonischemic (CTL) and perfused with plasma (20% in buffer) from MCAO or CTL animals. A separate set of MCAO vessels was perfused with the protein kinase Cβ inhibitor CGP53353 (0.5 μmol/L) and permeability measured. Lastly, hyperglycemic rats were treated intravenously with CGP53353 (10 or 100 μg/kg or vehicle 15 minutes before reperfusion and edema formation measured by wet:dry weights (n=6/group).
MCAO vessels had increased permeability compared with controls regardless of the plasma perfusate. Permeability (water flux, μm(3)×10(8)) of CTL vessel/CTL plasma (n=8), CTL vessel/MCAO plasma (n=7), MCAO vessel/CTL plasma (n=6), and MCAO vessel/MCAO plasma (n=6) was 0.98±0.11, 1.13±0.07, 1.36±0.02, and 1.34±0.06; P<0.01). Inhibition of protein kinase Cβ in MCAO vessels (n=6) reversed the increase in permeability (0.92±0.1; P<0.01). In vivo, hyperglycemia increased edema versus normoglycemia after MCAO (water content=78.84%±0.11% versus 81.38%±0.21%; P<0.01). Inhibition of protein kinase Cβ with 10 or 100 μg/kg CGP53353 during reperfusion prevented the increased edema in hyperglycemic animals (water content=79.54%±0.56% and 79.99%±0.43%; P<0.01 versus vehicle).
These results suggest that the pronounced vasogenic edema that occurs during hyperglycemic stroke is mediated in large part by activation of protein kinase Cβ.


Glycine Protects H9C2 Cardiomyocytes from High Glucose- and Hypoxia/Reoxygenation-Induced Injury via Inhibiting PKC

Yuan Zhang, Wating Su, Qiongxia Zhang, Jinjin Xu, Huimin Liu, Jun Luo, Liying Zhan, Zhongyuan Xia, Shaoqing Lei
PMID: 29850613   DOI: 10.1155/2018/9502895

Abstract

Patients with diabetes are more vulnerable to myocardial ischemia reperfusion injury (IRI), which is involved in PKC
2 activation and mitochondrial dysfunction. Glycine has been documented as a cytoprotective agent to attenuate diabetes-related abnormalities and reduce myocardial IRI, but the underlying mechanisms are still unclear. We determined whether glycine could attenuate high glucose- (HG-) and hypoxia/reoxygenation- (H/R-) induced injury by inhibiting PKC
2 activation and improving mitochondrial quality in cultured H9C2 cells.
H9C2 cells were either exposed to low glucose (LG) or HG conditions with or without treatment of glycine or CGP53353 (a selective inhibitor of PKC
2) for 48 h, then subjected to 4 h of hypoxia followed by 2 h of reoxygenation (H/R). Cell viability, lactate dehydrogenase (LDH) release, mitochondrial membrane potential (MMP), superoxide dismutase (SOD) activity, and malondialdehyde (MDA) concentration were detected using corresponding commercial kits. Mitochondrial quality control-related proteins (LC-3II, Mfn-2, and Cyt-C) and PKC
2 activation were detected by Western blot.
HG stimulation significantly decreased cell viability and SOD activity and increased LDH release, MDA production, and PKC
2 activation as compared to LG group, all of which changes were further increased by H/R insult. Glycine or CGP53353 treatment significantly reduced the increase of LDH release, MDA production, PKC
2 activation, and Cyt-C expression and the decrease of cell viability, SOD activity, MMP, Mfn-2 expression, and LC-3II/LC-3I ratio induced by HG and H/R stimulation.
Supplementary glycine protects H9C2 cells from HG- and H/R-induced cellular injury by suppressing PKC
2 activation and improving mitochondria quality.


Nitroglycerine-induced nitrate tolerance compromises propofol protection of the endothelial cells against TNF-α: the role of PKC-β2 and NADPH oxidase

Shaoqing Lei, Wating Su, Huimin Liu, Jinjin Xu, Zhong-yuan Xia, Qing-jun Yang, Xin Qiao, Yun Du, Liangqing Zhang, Zhengyuan Xia
PMID: 24396568   DOI: 10.1155/2013/678484

Abstract

Continuous treatment with organic nitrates causes nitrate tolerance and endothelial dysfunction, which is involved with protein kinase C (PKC) signal pathway and NADPH oxidase activation. We determined whether chronic administration with nitroglycerine compromises the protective effects of propofol against tumor necrosis factor (TNF-) induced toxicity in endothelial cells by PKC- β2 dependent NADPH oxidase activation. Primary cultured human umbilical vein endothelial cells were either treated or untreated with TNF- α (40 ng/mL) alone or in the presence of the specific PKC- β2 inhibitor CGP53353 (1 μM)), nitroglycerine (10 μM), propofol (100 μM), propofol plus nitroglycerin, or CGP53353 plus nitroglycerine, respectively, for 24 hours. TNF-α increased the levels of superoxide, Nox (nitrate and nitrite), malondialdehyde, and nitrotyrosine production, accompanied by increased protein expression of p-PKC-β2, gP91phox, and endothelial cell apoptosis, whereas all these changes were further enhanced by nitroglycerine. CGP53353 and propofol, respectively, reduced TNF-α induced oxidative stress and cell toxicity. CGP53353 completely prevented TNF- α induced oxidative stress and cell toxicity in the presence or absence of nitroglycerine, while the protective effects of propofol were neutralized by nitroglycerine. It is concluded that nitroglycerine comprises the protective effects of propofol against TNF-α stimulation in endothelial cells, primarily through PKC-β2 dependent NADPH oxidase activation.


Explore Compound Types